Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .

Molecular Structure Analysis

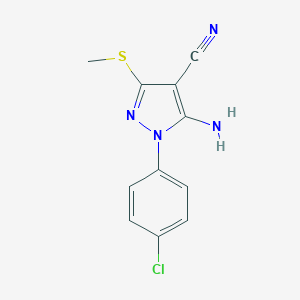

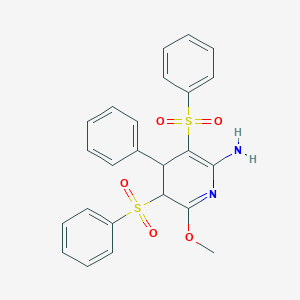

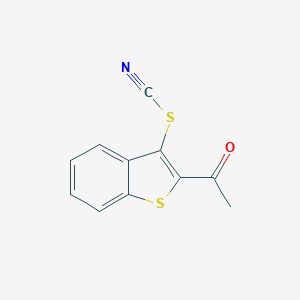

The molecular structure of “this compound” includes a benzothiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains functional groups such as an ethyl ester, an amino group, and a fluorine atom.

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate and its derivatives have been synthesized and explored for various biological activities. For instance, the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising antimicrobial and anti-inflammatory properties (Narayana et al., 2006). Similarly, novel thiophene and benzothiophene derivatives have been designed and synthesized, exhibiting significant anti-cancer activity against various tumor cell lines, suggesting potential applications in cancer treatment (Mohareb et al., 2016).

Chemical Transformations and Structural Elucidation

Chemical transformations involving this compound derivatives have been studied for the synthesis of complex molecules. For example, the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in reaction with amines has led to novel compounds with characterized structures through X-ray analysis, highlighting the versatility of such derivatives in organic synthesis (Shipilovskikh et al., 2014).

Antimicrobial and Anti-inflammatory Applications

The antimicrobial and anti-inflammatory potentials of this compound derivatives have been a focus of research. Compounds synthesized from ethyl 3-((3,4-dimethoxybenzylidene)amino)thiophene-2-carboxylate have undergone hydrolysis and further chemical reactions to produce analogs with evaluated antimicrobial activity and docking studies, suggesting their potential as novel therapeutic agents (Spoorthy et al., 2021).

Future Directions

The future directions for research on “Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest in medicinal chemistry and material science, suggesting many potential avenues for future research .

Mechanism of Action

Target of Action

Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their therapeutic effects . The compound’s interaction with its targets may lead to changes in cellular processes, potentially influencing disease progression or symptoms.

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that multiple biochemical pathways may be affected, leading to downstream effects that contribute to the compound’s therapeutic effects.

Result of Action

Given the therapeutic properties associated with thiophene derivatives , the compound may exert a range of effects at the molecular and cellular levels, potentially influencing disease progression or symptoms.

Biochemical Analysis

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCOPHDDFKYFJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215802 |

Source

|

| Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259251-80-4 |

Source

|

| Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259251-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-2-(phenyldiazenyl)imidazo[1,2-a]pyridine](/img/structure/B370911.png)

![4'-(3-Butenylsulfanyl)-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370912.png)

![(1,7,7a-triphenyl-5,6,7,7a-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazol-3-yl)(phenyl)methanone](/img/structure/B370920.png)

![[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B370926.png)

![4'-{[(4,5-Dihydroxypentyl)oxy]methyl}[1,1'-biphenyl]-4-carbonitrile](/img/structure/B370927.png)

![[4-(Isopentyloxy)phenyl]acetic acid](/img/structure/B370930.png)